molecular formula C21H18ClNO4S B2602604 2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 392313-52-9

2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B2602604
CAS RN: 392313-52-9
M. Wt: 415.89
InChI Key: ZOEORNKBVBXZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C21H18ClNO4S . It has an average mass of 415.890 Da and a mono-isotopic mass of 415.064514 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C21H18ClNO4S/c1-14-4-6-15(7-5-14)26(24,25)23-13-16-8-10-17(11-9-16)18(22)12-19(20(23)21(27)28)2-3-21/h4-12H,1-3H3,(H,27,28) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the resources I have, compounds with similar structures often undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Scientific Research Applications

EP1 Receptor Selective Antagonists

Compounds related to 2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid have been identified as functional PGE2 antagonists selective for the EP1 receptor subtype. Analogues of these compounds, featuring hydrophilic heteroarylsulfonyl moieties, exhibited enhanced antagonist activity, with some showing in vivo efficacy. This discovery opens pathways for the development of targeted therapies in treating conditions mediated by the EP1 receptor (Naganawa et al., 2006).

Antibacterial Activity

Schiff bases derived from 4-aminobenzoic acid, a relative of the compound , have been synthesized and screened for potential antibacterial properties against various medically significant bacterial strains. This research underscores the potential of such compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Parekh et al., 2005).

Pharmacological Potential

Research into S,N-substituted 2-mercaptobenzenesulfonamide derivatives, which share structural similarities with the specified compound, revealed anticancer activity in vitro for selected derivatives. This indicates the potential use of such compounds in cancer therapy, highlighting the importance of further investigation into their pharmacological properties (Pomarnacka & Kornicka, 1998).

Stress Tolerance in Plants

Benzoic acid and its derivatives have been found to induce multiple stress tolerance in plants, similar to the effects observed with salicylic and acetylsalicylic acids. This suggests the potential agricultural applications of benzoic acid derivatives in enhancing plant resilience to environmental stressors (Senaratna et al., 2004).

Coordination Chemistry

Studies have also focused on the synthesis and characterization of metal complexes containing sulfonamide derivatives, including those similar to 2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid. These complexes are of interest for their potential applications in catalysis and material science, demonstrating the versatility of such compounds in various fields of research (Bermejo et al., 2000).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4S/c1-15-6-12-18(13-7-15)28(26,27)23(14-16-8-10-17(22)11-9-16)20-5-3-2-4-19(20)21(24)25/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEORNKBVBXZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.